molecular formula C8H12O2 B1428790 7-Oxaspiro[3.5]nonan-2-one CAS No. 1339892-75-9

7-Oxaspiro[3.5]nonan-2-one

カタログ番号 B1428790
CAS番号: 1339892-75-9
分子量: 140.18 g/mol
InChIキー: GTLFGGYLSWPBHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It has a bicyclic structure. The compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of 7-Oxaspiro[3.5]nonan-2-one consists of a spirocyclic compound with an oxygen atom incorporated into the ring structure . The InChI code for this compound is 1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 .


Physical And Chemical Properties Analysis

7-Oxaspiro[3.5]nonan-2-one has a molecular weight of 140.18 . It is typically available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

科学的研究の応用

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” derivatives have been identified as potent covalent inhibitors against KRAS G12C, a known driver of oncogenic alternation in human cancer . These inhibitors are being researched for their potential use in the treatment of solid tumors .

Methods of Application or Experimental Procedures

The derivatives were identified through structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . An X-ray complex structural analysis was used to determine that the “7-Oxaspiro[3.5]nonan-2-one” moiety binds in the switch-II pocket of KRAS G12C .

Results or Outcomes

The optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .

Application in Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery .

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” and its derivatives have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They are being researched for their potential use in enhancing binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site .

Methods of Application or Experimental Procedures

The synthesis of “7-Oxaspiro[3.5]nonan-2-one” involved the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Results or Outcomes

The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were synthesized . The X-ray crystal structure of these compounds was also disclosed .

General Use in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” and its derivatives are used in chemical synthesis . They are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of “7-Oxaspiro[3.5]nonan-2-one” involves various chemical reactions . The specific methods of synthesis can vary depending on the desired derivative .

Results or Outcomes

The resultant compounds are used in various chemical reactions and have potential applications in different fields .

General Use in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

“7-Oxaspiro[3.5]nonan-2-one” and its derivatives are used in chemical synthesis . They are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Methods of Application or Experimental Procedures

The synthesis of “7-Oxaspiro[3.5]nonan-2-one” involves various chemical reactions . The specific methods of synthesis can vary depending on the desired derivative .

Results or Outcomes

The resultant compounds are used in various chemical reactions and have potential applications in different fields .

Safety And Hazards

The safety information available indicates that 7-Oxaspiro[3.5]nonan-2-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name

7-oxaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFGGYLSWPBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxaspiro[3.5]nonan-2-one

Synthesis routes and methods

Procedure details

The impure 1,1-dichloro-7-oxaspiro[3.5]nonan-2-one from Step B was stirred with zinc (150 mg; 2.30 mmol) and 5 mL of acetic acid/water (1:1) for 4 hours. The mixture was stored at −20° C. for 1 day, diluted with ether (20 mL) and filtered through a pad of Celite®. The solution was neutralized with aqueous sodium bicarbonate solution and extracted into ether (5×20 mL). The combined ether extracts were dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with 1:1 ethyl acetate/hexane to give the product as a colorless oil (61 mg).
Name
1,1-dichloro-7-oxaspiro[3.5]nonan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 2
Reactant of Route 2
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 3
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 4
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 5
7-Oxaspiro[3.5]nonan-2-one
Reactant of Route 6
7-Oxaspiro[3.5]nonan-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。